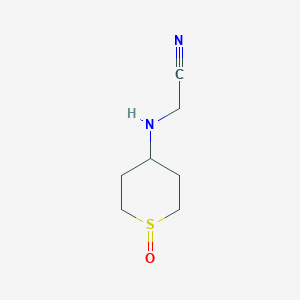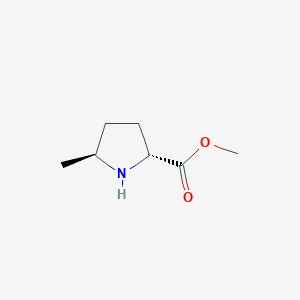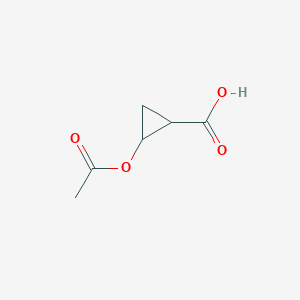
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is a compound that features a unique structure combining a thiopyran ring with an aminoacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile typically involves the condensation of a thiopyran derivative with an aminoacetonitrile precursor. One common method includes the reaction of tetrahydrothiopyran-4-one with hydroxylamine to form the oxime, followed by oxidation to yield the corresponding N-oxide. This intermediate is then reacted with aminoacetonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent amine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran rings, such as tetrahydrothiopyran-4-one.
Aminoacetonitrile Derivatives: Compounds like aminoacetonitrile itself or its substituted derivatives.
Uniqueness
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is unique due to the combination of the thiopyran ring and the aminoacetonitrile group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-[(1-oxothian-4-yl)amino]acetonitrile |
InChI |
InChI=1S/C7H12N2OS/c8-3-4-9-7-1-5-11(10)6-2-7/h7,9H,1-2,4-6H2 |
InChI Key |
MUNQHRUCQWLDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCC1NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)

![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)

